molecular formula C25H30N4O3S B2707600 Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021252-25-4

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2707600
CAS RN: 1021252-25-4
M. Wt: 466.6
InChI Key: IAUBXSVMQLNOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals, including antidepressants .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a quinazoline core with various substituents. These include a methyl group, a propyl group, a piperazine ring, and a carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the various substituents, as well as the overall shape and electronic structure of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures, including quinazoline derivatives and piperazine moieties, have been synthesized and analyzed for their configurational and conformational properties. Studies like those conducted by Cahill and Crabb (1972) on compounds derived from hexahydropyrido and related frameworks emphasize the importance of NMR spectroscopy in determining the configurations and conformations of such molecules, highlighting the role of synthetic chemistry in developing potential therapeutic agents (Cahill & Crabb, 1972).

Pharmacological Properties

Compounds structurally related to the one have been evaluated for various pharmacological properties. For example, derivatives of quinazoline and piperazine have been studied for their antibacterial activities and as potential chemotherapeutic agents, illustrating the diverse biological activities these molecules can possess. Research like that by Chu et al. (1991) on temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class, showcases the exploration of antibacterial activities and pharmacological profiles of such compounds (Chu et al., 1991).

Molecular Modeling and Drug Development

The development of CGRP receptor inhibitors, as detailed by Cann et al. (2012), involves complex synthesis pathways, including the use of stereochemistry and catalysis to achieve desired pharmacological effects. This research underscores the intricate process of drug development from molecular design to synthesis and the evaluation of biological activities (Cann et al., 2012).

Antitumor and Antibacterial Activities

Further studies, such as those by Cao et al. (2005), focus on the antitumor activities of quinazolinone derivatives, indicating the potential of these molecules in cancer therapy. The synthesis and evaluation of these compounds against specific cancer cell lines contribute to the ongoing search for new chemotherapeutic agents (Cao et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinazoline derivatives have been studied for their potential as anticancer agents, kinase inhibitors, and other biological activities .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide detailed information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also involve exploring its potential uses in medicine or other fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 3-methyl-4-(m-tolyl)piperazine with ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, followed by the alkylation of the resulting intermediate with 3-bromopropyl bromide. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "3-methyl-4-(m-tolyl)piperazine", "ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "3-bromopropyl bromide", "methanol" ], "Reaction": [ "Step 1: Condensation of 3-methyl-4-(m-tolyl)piperazine with ethyl 2-oxo-4-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Alkylation of the intermediate with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to form the final intermediate.", "Step 3: Esterification of the carboxylic acid group of the final intermediate with methanol in the presence of a catalyst such as sulfuric acid to form the desired compound." ] }

CAS RN

1021252-25-4

Product Name

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6

IUPAC Name

methyl 3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H30N4O3S/c1-17-6-4-7-20(14-17)28-13-12-27(16-18(28)2)10-5-11-29-23(30)21-9-8-19(24(31)32-3)15-22(21)26-25(29)33/h4,6-9,14-15,18H,5,10-13,16H2,1-3H3,(H,26,33)

InChI Key

IAUBXSVMQLNOBF-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.